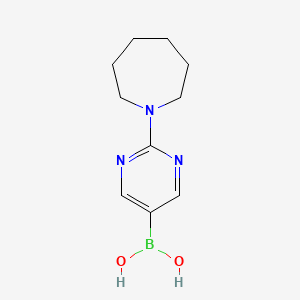

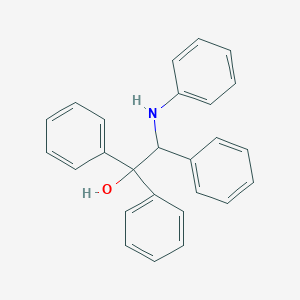

![molecular formula C19H13N3O2S2 B2645761 N-{[4-(1,3-benzoxazol-2-yl)phenyl]carbamothioyl}thiophene-2-carboxamide CAS No. 399004-34-3](/img/structure/B2645761.png)

N-{[4-(1,3-benzoxazol-2-yl)phenyl]carbamothioyl}thiophene-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

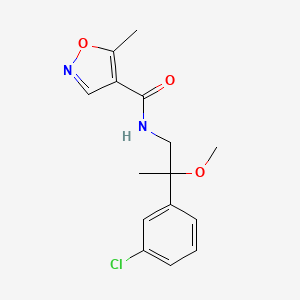

“N-{[4-(1,3-benzoxazol-2-yl)phenyl]carbamothioyl}thiophene-2-carboxamide” is a chemical compound1. However, there is limited information available about this specific compound. It’s important to note that it contains a benzoxazole ring, which is a fused ring structure that combines benzene and oxazole1.

Synthesis Analysis

The synthesis of similar compounds often involves the condensation of certain precursors2. However, the specific synthesis process for “N-{[4-(1,3-benzoxazol-2-yl)phenyl]carbamothioyl}thiophene-2-carboxamide” is not readily available in the literature.

Molecular Structure Analysis

The molecular structure of “N-{[4-(1,3-benzoxazol-2-yl)phenyl]carbamothioyl}thiophene-2-carboxamide” is not explicitly provided in the literature. However, it likely contains a benzoxazole ring and a thiophene ring, given its name1.Chemical Reactions Analysis

The specific chemical reactions involving “N-{[4-(1,3-benzoxazol-2-yl)phenyl]carbamothioyl}thiophene-2-carboxamide” are not detailed in the literature.Physical And Chemical Properties Analysis

The physical and chemical properties of “N-{[4-(1,3-benzoxazol-2-yl)phenyl]carbamothioyl}thiophene-2-carboxamide” are not detailed in the literature.Aplicaciones Científicas De Investigación

Catalytic Applications

A study on "Chiral (η6-p-Cymene)ruthenium(II) Complexes Containing Monodentate Acylthiourea Ligands for Efficient Asymmetric Transfer Hydrogenation of Ketones" highlights the synthesis and characterization of novel chiral Ru(II) complexes with acylthiourea ligands, which demonstrate efficient catalysis in the asymmetric transfer hydrogenation of aromatic ketones. This research indicates a potential application of similar compounds in catalysis, specifically in enhancing asymmetric synthesis processes (Sheeba et al., 2014).

Anticancer Activity

Another paper, "Optimization of the anti-cancer activity of phosphatidylinositol-3 kinase pathway inhibitor PITENIN-1: switching a thiourea with 1,2,3-triazole," discusses structure-activity relationship studies leading to improved drug likeness and anticancer activity by modifying central thiourea units. This suggests the utility of thiourea derivatives, closely related to the target compound, in the development of anticancer agents (Kommagalla et al., 2014).

Antibacterial and Antifungal Activities

Research on "Synthesis Characterization and Antibacterial, Antifungal Activity of N-(Benzyl Carbamoyl or Carbamothioyl)-2-hydroxy Substituted Benzamide and 2-Benzyl Amino-Substituted Benzoxazines" provides evidence of the antibacterial and antifungal properties of N-(benzyl carbamothioyl) derivatives. This study suggests that compounds with similar structures may have significant antimicrobial applications (Belz et al., 2013).

Antioxidant and Antitumor Activities

"Novel thiourea derivative and its complexes: Synthesis, characterization, DFT computations, thermal and electrochemical behavior, antioxidant and antitumor activities" explores a novel thiourea derivative, highlighting its antioxidant and antitumor activities. This indicates potential applications in developing therapeutic agents with antioxidant properties (Yeşilkaynak et al., 2017).

Corrosion Inhibition

The paper "Adsorption and corrosion inhibition behaviour of N-(phenylcarbamothioyl)benzamide on mild steel in acidic medium" discusses the corrosion inhibition properties of a thiourea derivative, suggesting potential applications in protecting metals from corrosion. This study provides insight into the practical applications of similar compounds in industrial settings (Gopiraman et al., 2012).

Safety And Hazards

The safety and hazards associated with “N-{[4-(1,3-benzoxazol-2-yl)phenyl]carbamothioyl}thiophene-2-carboxamide” are not specified in the literature.

Direcciones Futuras

The future directions for research on “N-{[4-(1,3-benzoxazol-2-yl)phenyl]carbamothioyl}thiophene-2-carboxamide” are not detailed in the literature.

Please note that this analysis is based on the limited information available and may not be comprehensive. For a more detailed analysis, it would be beneficial to consult a specialist or conduct further research.

Propiedades

IUPAC Name |

N-[[4-(1,3-benzoxazol-2-yl)phenyl]carbamothioyl]thiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H13N3O2S2/c23-17(16-6-3-11-26-16)22-19(25)20-13-9-7-12(8-10-13)18-21-14-4-1-2-5-15(14)24-18/h1-11H,(H2,20,22,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVKXBYZPILPITE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(O2)C3=CC=C(C=C3)NC(=S)NC(=O)C4=CC=CS4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H13N3O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((4-(benzo[d]oxazol-2-yl)phenyl)carbamothioyl)thiophene-2-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

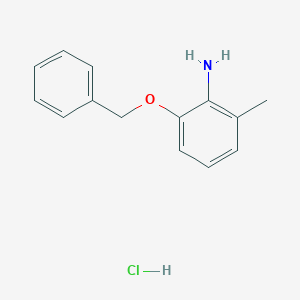

![6-(4-(Pyrazin-2-yl)-1,4-diazepan-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2645683.png)

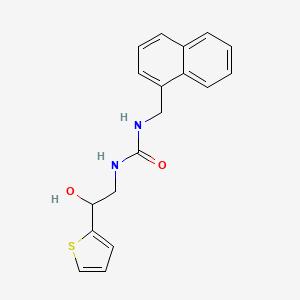

![1-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-2-cyclopentylethanone oxalate](/img/structure/B2645686.png)

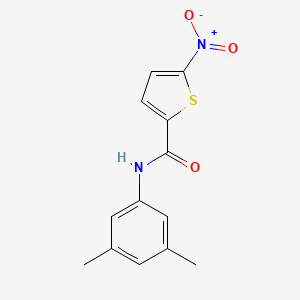

![3-(2-(4-((1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2645687.png)

![2-((2-(4-ethoxyphenyl)-7-methyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-1-(piperidin-1-yl)ethanone](/img/structure/B2645691.png)

![N-[(4-chlorophenyl)methyl]-3-[3-(trifluoromethyl)phenyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2645693.png)